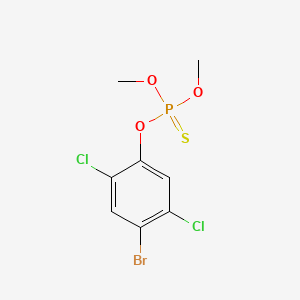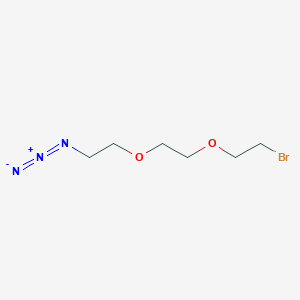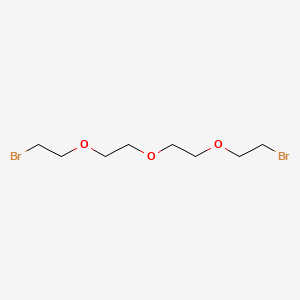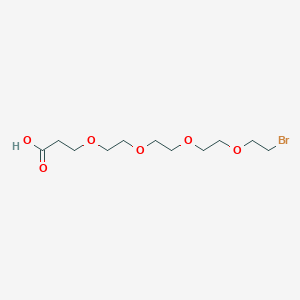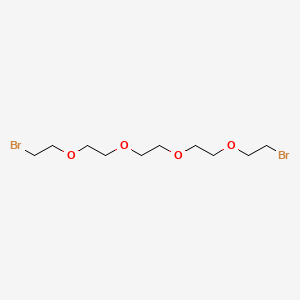
Brusatol
Übersicht
Beschreibung
Brusatol ist eine Quassinoid-Verbindung, die aus den Samen von Brucea javanica gewonnen wird, einem traditionellen chinesischen Heilmittel. Es hat aufgrund seiner vielfältigen biologischen und medizinischen Aktivitäten, darunter Antitumor-, Antileukämie-, Entzündungshemmende-, Antitrypanosomale-, Antimalaria- und antivirale Eigenschaften, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Brusatol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, and reversing multidrug resistance
Industry: Utilized in the development of nanoparticle-based drug delivery systems for targeted cancer therapy
Wirkmechanismus
Brusatol, also known as Yatansin, is a quassinoid compound extracted from Brucea javanica, a traditional Chinese herbal medicine . It has shown significant potential in cancer therapy due to its unique mechanism of action .
Target of Action
This compound’s primary target is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also targets various proteins involved in cancer progression .
Mode of Action
This compound interacts with its targets by inhibiting Nrf2 and reducing the expression of downstream genes . It also suppresses the Skp2-Skp1-Cul1-F-box protein (SCF) E3 ligase, which promotes targeted degradation of regulatory proteins .
Biochemical Pathways
This compound affects various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE signaling pathways . It inhibits cell proliferation, blocks the cell cycle, promotes tumor cell differentiation, accelerates tumor cell apoptosis, induces autophagy, suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance .
Result of Action
This compound exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways .
Safety and Hazards
Brusatol is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Biochemische Analyse
Biochemical Properties
Brusatol is a unique nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor . It acts on various signaling pathways and has good antitumor properties . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .
Cellular Effects
This compound exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT and Keap1/Nrf2/ARE signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Nrf2 through various mechanisms. It decreases Nrf2 protein levels by inhibiting its translation and synthesis . It also promotes Nrf2 protein ubiquitination and degradation . This compound inhibits the expression of Nrf2 downstream genes, including HO-1, NQO1, VEGF, and AKR1C1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied extensively in both in vitro and in vivo settings . It has been shown to have potent suppression on tumor cell metabolism and proliferation . The cell cycle arrest, cytotoxicity, and terminal differentiation in leukemia cells were later verified by an investigation using multiple leukemia cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have potent antitumor effects in a P-388 lymphocytic leukemia model
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a unique Nrf2 inhibitor that acts on various signaling pathways . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Brusatol kann durch verschiedene Verfahren synthetisiert werden, darunter die Entwicklung von polymeren Nanopartikeln für seine Verabreichung. Die Ein-Faktor-bei-der-Zeit-Methode wird oft verwendet, um nach Formulierungs- und Prozessvariablen zu screenen, die sich auf die Partikelgröße auswirken. Faktoren, die einen modifizierbaren Einfluss auf die Partikelgröße haben, werden anhand eines vollständigen faktoriellen statistischen Versuchsplans bewertet, gefolgt von der Optimierung der Wirkstoffbeladung .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Extraktion aus Brucea javanica-Samen, gefolgt von Reinigungsprozessen zur Isolierung der Verbindung. Moderne Techniken wie die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Brusatol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die gewünschten Produkte zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, sind verschiedene Derivate mit verbesserten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen hin untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Quassinoid-Chemie und die Entwicklung neuer Synthesemethoden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose, Autophagie und Zellzyklusregulation.
Medizin: Erforscht auf sein Potenzial als Antikrebsmittel, insbesondere bei der Hemmung der Zellproliferation, Blockierung des Zellzyklus, Förderung der Tumorzelldifferenzierung und Umkehrung der Multidrug-Resistenz
Industrie: Verwendet bei der Entwicklung von nanopartikulären Arzneimittelverabreichungssystemen für eine gezielte Krebstherapie
Wirkmechanismus
This compound übt seine Wirkung über mehrere molekulare Ziele und Pfade aus. Es ist ein einzigartiger Inhibitor des Nrf2-Signalwegs (Nuclear factor erythroid 2-related factor 2), der eine entscheidende Rolle bei zellulären Abwehrmechanismen spielt. Durch die Hemmung von Nrf2 erhöht this compound die Empfindlichkeit von Krebszellen gegenüber Chemotherapeutika. Es moduliert auch verschiedene Signalwege, darunter den MAPK-Signalweg (Mitogen-activated protein kinase), den NF-κB-Signalweg (Nuclear factor kappa B), den PI3K/AKT/mTOR-Signalweg (Phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin), den JAK/STAT-Signalweg (Janus kinase/signal transducers and activators of transcription) und den Keap1/Nrf2/ARE-Signalweg .
Vergleich Mit ähnlichen Verbindungen
Brusatol wird mit anderen Quassinoid-Verbindungen wie folgenden verglichen:
- Bruceolide
- Bruceoside-A
- 15-(E)-non-2-enoylbruceolide
Diese Verbindungen teilen ähnliche strukturelle Merkmale und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen molekularen Zielen und Wirkmechanismen. Die einzigartige Fähigkeit von this compound, den Nrf2-Signalweg zu hemmen, und seine starken Antikrebs-Eigenschaften unterscheiden es von anderen Quassinoiden .
Eigenschaften
IUPAC Name |
methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-98-3 | |
| Record name | Brusatol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


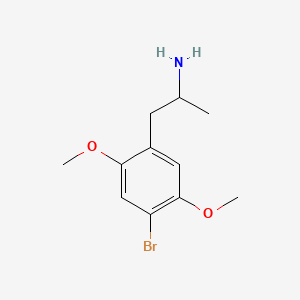
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
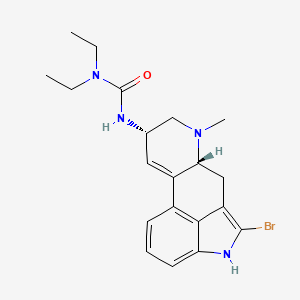
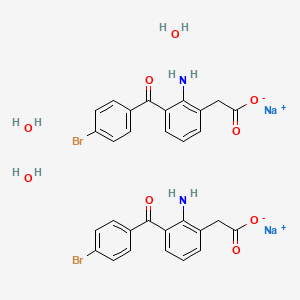

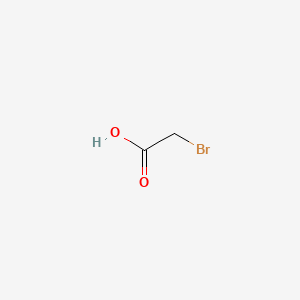

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)

